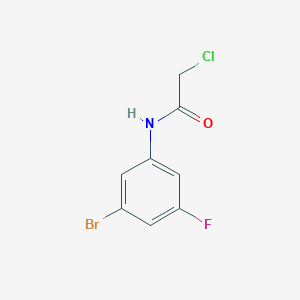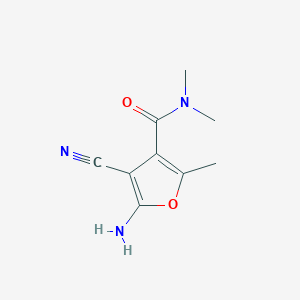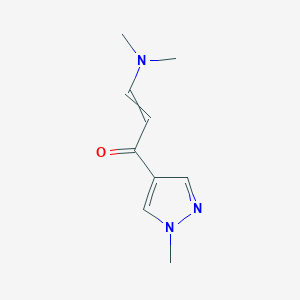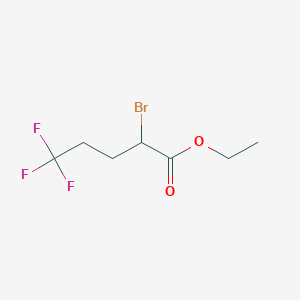
N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide typically involves the reaction of 3-bromo-5-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Bromo-5-fluoroaniline+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The bromo and fluoro substituents on the phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dichloromethane or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Substituted amides, thioamides, or ethers.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Scientific Research Applications
N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The bromo and fluoro substituents can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide
- 3-Bromo-5-fluorophenylboronic acid
- 4-(3-Bromo-5-fluorophenyl)-N1,N1-diethyl-N3-methyl-1,3-butanediamine
Comparison: this compound is unique due to the presence of both a chloroacetamide group and bromo and fluoro substituents on the phenyl ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications. In contrast, similar compounds such as 3-Bromo-5-fluorophenylboronic acid and 4-(3-Bromo-5-fluorophenyl)-N1,N1-diethyl-N3-methyl-1,3-butanediamine have different functional groups and therefore different chemical properties and applications.
Properties
Molecular Formula |
C8H6BrClFNO |
|---|---|
Molecular Weight |
266.49 g/mol |
IUPAC Name |
N-(3-bromo-5-fluorophenyl)-2-chloroacetamide |
InChI |
InChI=1S/C8H6BrClFNO/c9-5-1-6(11)3-7(2-5)12-8(13)4-10/h1-3H,4H2,(H,12,13) |
InChI Key |
IKMCRRDKRQMTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B12458067.png)

![2-bromo-4-tert-butyl-6-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B12458071.png)
![[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester](/img/structure/B12458072.png)


![(1R,2S)-2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458094.png)


![4-({[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12458125.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-phenylthiourea](/img/structure/B12458127.png)
![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12458128.png)
![2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12458132.png)
![(1R,2S)-2-[(2-methyl-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12458136.png)
